Yeast Fatty Acid Elongation System: Lauroyl-CoA Exhibits 6.6-Fold Lower Km Than Octanoyl-CoA and 16.6-Fold Lower Than Decanoyl-CoA
In a direct head-to-head comparison of acyl-CoA primers across chain lengths C8–C16 in the yeast fatty acid elongation system, lauroyl-CoA (C12) exhibited the lowest Michaelis constant (Km) among all tested substrates: Km = 0.05 mM for lauroyl-CoA, compared with 0.33 mM for octanoyl-CoA (C8), 0.83 mM for decanoyl-CoA (C10), 0.4 mM for myristoyl-CoA (C14), and 0.13 mM for palmitoyl-CoA (C16). This represents a 6.6-fold affinity advantage over the immediately shorter-chain homolog decanoyl-CoA and a 16.6-fold advantage over octanoyl-CoA [1].
| Evidence Dimension | Michaelis constant (Km) for acyl-CoA primers in yeast fatty acid elongation |
|---|---|
| Target Compound Data | Lauroyl-CoA (C12): Km = 0.05 mM |
| Comparator Or Baseline | Octanoyl-CoA (C8): Km = 0.33 mM; Decanoyl-CoA (C10): Km = 0.83 mM; Myristoyl-CoA (C14): Km = 0.4 mM; Palmitoyl-CoA (C16): Km = 0.13 mM |
| Quantified Difference | Lauroyl-CoA Km is 6.6× lower than octanoyl-CoA; 16.6× lower than decanoyl-CoA; 8× lower than myristoyl-CoA; 2.6× lower than palmitoyl-CoA |
| Conditions | In vitro yeast fatty acid elongation assay; malonyl-CoA, NADPH as co-substrates; yeast mutant lacking endogenous de novo fatty acid synthesis |
Why This Matters
The uniquely low Km of lauroyl-CoA makes it the obligatory substrate for investigators studying medium-chain fatty acid elongation enzymology or screening elongation inhibitors, where substituting any other chain-length acyl-CoA would introduce a ≥2.6-fold kinetic penalty.
- [1] Dittrich F, Zajonc D, Hühne K, et al. Fatty acid elongation in yeast — biochemical characteristics of the enzyme system and isolation of elongation-defective mutants. European Journal of Biochemistry. 1998;252(3):477-485. doi:10.1046/j.1432-1327.1998.2520477.x View Source
